molecular formula C13H13NO4S B2669500 Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate CAS No. 914349-68-1

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate

Cat. No.: B2669500
CAS No.: 914349-68-1
M. Wt: 279.31
InChI Key: GONAOEMAHHPBCX-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H13NO4S and its molecular weight is 279.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research has shown that Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can create trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from this diazoketoester (Honey et al., 2012).

Crystal Structure and Molecular Analysis

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives have been synthesized and characterized, providing insights into their crystal and molecular structures. These compounds were evaluated for their antimicrobial and antioxidant susceptibilities, expanding the understanding of their potential applications in medicinal chemistry (Kumar et al., 2016).

Antimicrobial and Antioxidant Activities

A novel pyrazole derivative synthesized through a cyclocondensation reaction showed promise in vitro for its antioxidant susceptibilities. This illustrates the potential therapeutic applications of ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate derivatives in managing oxidative stress-related disorders (Naveen et al., 2021).

Photophysics and Photochemistry

Research into the fluorescent characteristics and thermal stability of photoinduced forms of certain derivatives has shed light on the relationship between the structural features of these compounds and their photophysical properties. This area of study opens up applications in material science and photophysics (Lvov et al., 2014).

Properties

IUPAC Name

ethyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-2-17-12(16)7-9(15)8-19-13-14-10-5-3-4-6-11(10)18-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONAOEMAHHPBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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